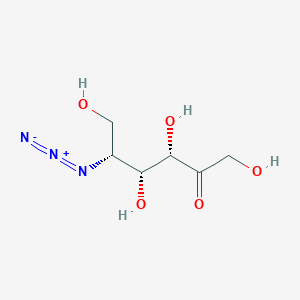

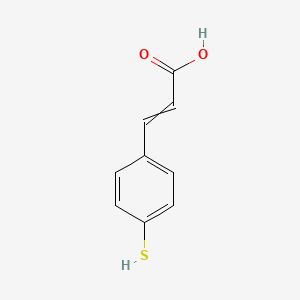

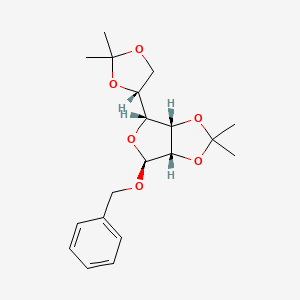

(3S,4R,5R)-5-azido-1,3,4,6-tetrahydroxyhexan-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

- Synthesis Methodology : The synthesis of related azido compounds, such as methyl 3-azido-2,3-dideoxy-alpha-D-arabino-hexopyranoside, has been reported using specific chemical reactions and conditions. This compound adopts a 4C1 conformation and forms hydrogen-bonded helices in its crystal structure (Dąbrowska et al., 1999).

Molecular Structure Analysis

- Crystal Structure : The crystal structure data of methyl 3-azido-2,3-dideoxy-alpha-D-arabino-hexopyranoside, a related compound, reveals detailed insights into the conformation and molecular arrangement of azido compounds in general (Dąbrowska et al., 1999).

Chemical Reactions and Properties

- Reactivity with Azides : A study on the cycloaddition reaction between azides and in situ formed azaoxyallyl cations demonstrates an efficient pathway to synthesize related compounds like 1,2,3,4-tetrazines, highlighting the reactivity of azides (Xu et al., 2018).

Physical Properties Analysis

- Crystallographic Analysis : The crystallographic analysis of related azido compounds provides a comprehensive understanding of their physical structure and the implications for their physical properties (Dąbrowska et al., 1999).

Chemical Properties Analysis

- Chemical Stability and Reactivity : The research on the synthesis and characterization of various azido compounds, including their reactivity and stability under different conditions, provides a baseline understanding of the chemical properties of azido derivatives, which can be extrapolated to "(3S,4R,5R)-5-azido-1,3,4,6-tetrahydroxyhexan-2-one" (Xu et al., 2018).

Wissenschaftliche Forschungsanwendungen

Enzymatic Synthesis and Derivative Production

The compound (3S,4R,5R)-5-azido-1,3,4,6-tetrahydroxyhexan-2-one is involved in the enzymatic synthesis of polyhydroxylated derivatives. For instance, it is used in the preparation of 1,5-dideoxy-1,5-imino-d-talitol, a polyhydroxylated piperidine derivative, via enzyme-catalyzed condensation processes. This highlights its role in the synthesis of complex organic compounds with potential biological activities (Lees & Whitesides, 1992).

Conformational Analysis in Chemistry

The azido group in molecules like (3S,4R,5R)-5-azido-1,3,4,6-tetrahydroxyhexan-2-one can influence the overall conformation of the molecule. Studies have been conducted on azidoprolines, closely related structures, to understand the 'azido gauche effect' which significantly impacts the molecule's conformation and stability. Such insights are crucial for designing molecules with desired shapes and properties for specific applications (Sonntag et al., 2006).

Precursor in Synthesis of Complex Molecules

The compound also serves as a precursor in the synthesis of various complex molecules. For instance, it has been used in the total synthesis of protected forms of analogs for C-glycosides of neuraminic acid. This type of synthesis is significant in creating complex molecules that mimic natural substances, potentially leading to new therapeutic agents (Carrel & Vogel, 2000).

Role in Developing Anti-HIV Agents

Although the direct use of (3S,4R,5R)-5-azido-1,3,4,6-tetrahydroxyhexan-2-one in anti-HIV agents was not found, its structural analogs have been explored in this field. The research into azido-containing molecules, like azido analogs of 5,6-dimethylxanthenone-4-acetic acid, demonstrates the potential of such structures in developing new therapeutic agents, particularly in photoaffinity labeling for identifying molecular targets (Palmer et al., 2007).

Eigenschaften

IUPAC Name |

(3S,4R,5R)-5-azido-1,3,4,6-tetrahydroxyhexan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O5/c7-9-8-3(1-10)5(13)6(14)4(12)2-11/h3,5-6,10-11,13-14H,1-2H2/t3-,5-,6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQFVGJJQAVTZMQ-UYFOZJQFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)CO)O)O)N=[N+]=[N-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H](C(=O)CO)O)O)N=[N+]=[N-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 57356867 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

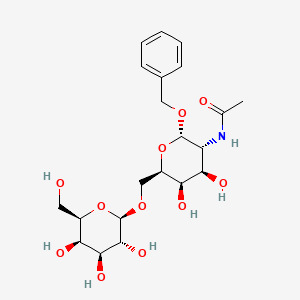

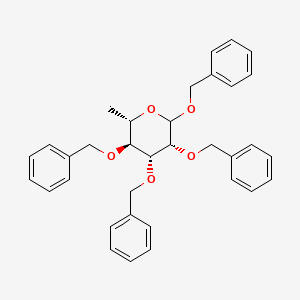

![[(2S,3R,4R,5R,6R)-3-Acetamido-2-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-phenacyloxypropoxy]-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] benzoate](/img/structure/B1139986.png)

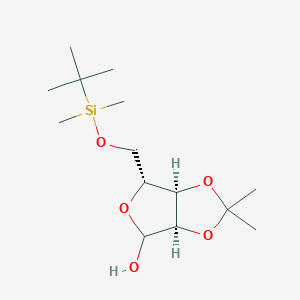

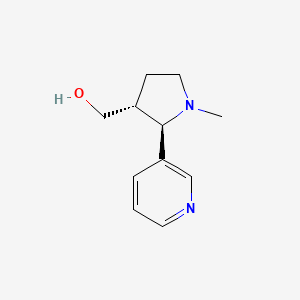

![potassium;[(2R,3R,4R,5R,6S)-5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate](/img/structure/B1139994.png)